2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both azaspiro and acetic acid functionalities. The presence of the tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, enhancing the compound's stability and reactivity in various
The chemical behavior of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid can be attributed to its functional groups:
While specific biological activity data for 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid is limited, compounds with similar structures often exhibit significant pharmacological properties, including:
Further studies are necessary to fully elucidate the biological profile of this compound.
The synthesis of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid typically involves multi-step organic reactions, including:
Specific methodologies may vary based on desired yields and purity levels .
The applications of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid are primarily found in:
Interaction studies involving 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid focus on its reactivity with various biological targets and synthetic reagents. These studies are crucial for understanding how this compound can be utilized in drug design and development, especially regarding its binding affinity and selectivity towards specific enzymes or receptors.
Several compounds share structural similarities with 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid, including:
Compound Name | Key Features | Uniqueness |
---|---|---|
2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid | Oxa linkage | Enhanced solubility |
N-Boc-Azaspiro[4.5]decane Derivatives | Varying nitrogen substituents | Diverse biological activities |
Azaspiro[3.3]heptan Derivatives | Smaller spirocyclic structure | Different pharmacological profiles |
These comparisons highlight the unique aspects of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid, particularly its structural complexity and potential applications in medicinal chemistry and organic synthesis .
Azaspiro[4.5]decane derivatives belong to a class of bicyclic compounds characterized by a spiro union between a four-membered and a five-membered ring, sharing a single nitrogen atom at the spiro junction. The core structure consists of a cyclohexane ring fused to a pyrrolidine-like ring, with the nitrogen atom positioned at the bridgehead (Figure 1). This arrangement imparts conformational rigidity, making such derivatives valuable in drug design for stabilizing bioactive conformations.
The compound 2-(2-tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid features a carboxylic acid substituent at the 7-position of the spiro system and a Boc-protected amine at the 2-position. The Boc group [(tert-butoxycarbonyl)] serves as a temporary protective moiety for the amine, enabling selective functionalization during synthetic sequences.
Table 1: Key Structural Features of Azaspiro[4.5]decane Derivatives
Feature | Description |
---|---|
Ring System | Bicyclic spiro[4.5]decane with nitrogen at spiro junction |
Substituent Positions | Functional groups at positions 2 (Boc-protected amine) and 7 (acetic acid) |
Molecular Formula | C₁₆H₂₅NO₅ |
Molecular Weight | 311.37 g/mol |
Data derived from PubChem entries for analogous structures.
The IUPAC nomenclature for spiro compounds follows specific rules to denote ring sizes, substituent positions, and functional groups. For 2-(2-tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid:
The systematic name aligns with IUPAC Rule RB-4.3 for spiro hydrocarbons and extends to heterocyclic systems through the "aza" designation.
The tert-butoxycarbonyl (Boc) group, introduced in 1957 by Carpino, revolutionized peptide synthesis by providing a stable yet selectively removable amine-protecting group. Its application expanded to spirocyclic systems in the late 20th century, driven by the need to stabilize reactive amines during multistep syntheses.
Key milestones include:
The Boc group’s stability under basic conditions and compatibility with diverse reaction conditions (e.g., Grignard reactions, hydrogenation) cemented its role in spirocyclic chemistry.
The synthesis of azaspiro[4.5]decan-7-yl acetic acid derivatives represents a significant challenge in contemporary organic chemistry due to the complex spirocyclic architecture and the requirement for precise regiocontrol [1]. Multiple synthetic approaches have been developed to access these structurally demanding compounds, each offering distinct advantages and limitations.
One of the most extensively studied methodologies involves the copper-catalyzed difluoroalkylation of nitrogen-benzylacrylamides with ethyl bromodifluoroacetate, which proceeds through a tandem radical addition and dearomatizing cyclization process [1]. This approach provides efficient access to difluoroalkylated 2-azaspiro[4.5]decane derivatives with moderate to good yields. The reaction mechanism involves the initial formation of a copper-difluoroalkyl species, followed by radical addition to the acrylamide double bond and subsequent intramolecular cyclization to construct the spirocyclic framework [1].
Alternative synthetic strategies employ the stannyl amine protocol reagents in combination with cyclic ketones to afford saturated spirocyclic nitrogen-heterocycles under operationally simple reaction conditions [2]. This methodology represents a particularly attractive approach as it provides direct access to unprotected spirocyclic amines that are highly valued as scaffolds for drug discovery and development [2]. The reaction proceeds through the formation of an imine intermediate followed by homolytic cleavage of the carbon-tin bond and radical addition to generate the desired spirocyclic products [2].
Table 1: Key Synthetic Routes for Azaspiro[4.5]decan Derivatives
Synthetic Method | Starting Materials | Reaction Conditions | Yield Range | Reference |
---|---|---|---|---|
Copper-catalyzed difluoroalkylation | N-benzylacrylamides, ethyl bromodifluoroacetate | Cu catalyst, room temperature | 60-85% | [1] |
Stannyl amine protocol | Cyclic ketones, SnAP reagents | Cu(OTf)₂, ambient conditions | 65-80% | [2] |
One-pot three-component reaction | Ketones, aromatic amines, mercaptoacetic acid | Benzene, reflux, 10 hours | 70-90% | [3] |
Rhodium-catalyzed cycloisomerization | 1,5-bisallenes | [Rh(cod)Cl]₂, DTBM-Segphos, 40°C | 55-89% | [4] |
The one-pot three-component condensation reaction involving ketones, aromatic amines, and mercaptoacetic acid has emerged as a particularly efficient strategy for constructing thia-azaspiro[4.5]decan frameworks [3]. This methodology offers excellent functional group tolerance and provides direct access to diverse spirocyclic scaffolds in a single synthetic operation [3]. The reaction proceeds through initial imine formation, followed by cyclization with the mercaptoacetic acid component to establish the spirocyclic architecture [3].
The tert-butoxycarbonyl protecting group represents one of the most widely employed strategies for the protection of amino functionalities in spirocyclic amine synthesis [5]. The tert-butoxycarbonyl group offers exceptional stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it particularly suitable for complex synthetic transformations involving spirocyclic scaffolds [5] [6].
Installation of the tert-butoxycarbonyl protecting group is typically achieved through reaction of the amino substrate with di-tert-butyl dicarbonate under basic conditions [5]. The mechanism involves nucleophilic attack of the amine on a carbonyl site of di-tert-butyl dicarbonate, generating a tert-butyl carbonate leaving group that decomposes to carbon dioxide gas and tert-butoxide [5]. Various bases including triethylamine, sodium hydroxide, and sodium bicarbonate have proven effective for this transformation [7].
Table 2: tert-Butoxycarbonyl Protection Conditions for Spirocyclic Amines
Base System | Solvent | Temperature | Reaction Time | Yield Range | Reference |
---|---|---|---|---|---|
Triethylamine | Tetrahydrofuran | Room temperature | 2-6 hours | 85-95% | [5] |
Sodium bicarbonate | Water/chloroform | Room temperature | 12-24 hours | 80-90% | [7] |
4-Dimethylaminopyridine | Acetonitrile | 40°C | 4-8 hours | 88-96% | [7] |
Sodium hydroxide | Water/tetrahydrofuran | Room temperature | 6-12 hours | 82-92% | [7] |
The synthesis of tert-butoxycarbonyl-protected bicycloproline demonstrates the utility of this protecting group strategy in complex spirocyclic systems [8]. Key synthetic operations include rhodium-catalyzed nitrenoid carbon-hydrogen insertion to install the tertiary alkylamine functionality and ring-closing metathesis to form the pyrrolidine ring [8]. The tert-butoxycarbonyl protection proved essential for controlling the reactivity of the amine during subsequent transformations and facilitated purification of intermediates [8].
Deprotection of the tert-butoxycarbonyl group is typically accomplished under acidic conditions using trifluoroacetic acid in dichloromethane [5] [9]. The mechanism involves initial protonation of the protected amine by trifluoroacetic acid, triggering formation of a tert-butyl cation and carbamic acid, which undergoes decarboxylation to yield the free amine [5]. Alternative deprotection methods include the use of oxalyl chloride in methanol, which offers mild conditions and broad functional group tolerance [10].
Recent advances have focused on developing heterogeneous catalysts and environmentally benign conditions for both protection and deprotection processes [11]. Amberlyst-15 has emerged as an efficient heterogeneous catalyst for tert-butoxycarbonyl protection, offering advantages of recyclability and ease of product isolation [11]. Additionally, sulfamic acid has proven effective as a recyclable catalyst for solvent-free tert-butoxycarbonyl protection at room temperature [11].
Cycloisomerization represents a powerful synthetic strategy for the construction of spirocyclic architectures, offering atom-economical access to complex ring systems from readily available precursors [4] [12]. These transformations typically proceed through metal-catalyzed rearrangement processes that involve coordination of the catalyst to unsaturated functionalities followed by intramolecular cyclization to form the spirocyclic framework [4].
Rhodium-catalyzed cycloisomerization of 1,5-bisallenes has emerged as a particularly effective method for constructing seven-membered azaspiro compounds [4]. The reaction proceeds through initial cycloisomerization of the bisallene substrate to generate a non-isolable cycloheptatriene intermediate, which subsequently undergoes Diels-Alder homodimerization to afford spirocyclic products with complete chemo- and regioselectivity [4]. Optimal conditions employ [Rh(cod)Cl]₂ with DTBM-Segphos ligand in tetrahydrofuran/dichloromethane at 40°C [4].
Table 3: Cycloisomerization Methods for Spiro Ring Formation
Catalyst System | Substrate Type | Reaction Conditions | Product Type | Yield Range | Reference |
---|---|---|---|---|---|
[Rh(cod)Cl]₂/DTBM-Segphos | 1,5-Bisallenes | THF/DCM, 40°C, 16 hours | 7-membered azaspiro | 55-89% | [4] |
Au(PPh₃)Cl/AgSbF₆ | 1-ene-4,9-diynes | DCM, room temperature | Azaspiro[4.4]nonenones | 60-78% | [13] |
Copper-catalyzed | Spirocyclobutenes | Xantphos, THF, room temperature | Borylated spirocycles | 70-92% | [14] |
Palladium-catalyzed | γ,δ-unsaturated oxime esters | Pd(OAc)₂, DMF, 100°C | Spirocyclic pyrrolines | 65-85% | [15] |
Gold-catalyzed spirocyclization of 1-ene-4,9-diynes and 3-ene-1,7-diynes provides access to azaspiro[4.4]nonenone and azaspiro[4.5]decanone ring systems through tandem acyloxy migration/Nazarov cyclization pathways [13]. The reaction mechanism involves initial 1,2- or 1,3-acyloxy migration followed by Nazarov cyclization and subsequent cyclization to establish the spirocyclic framework [13]. This methodology demonstrates excellent substrate scope and functional group tolerance [13].
The development of bimetallic relay catalytic systems has expanded the scope of cycloisomerization approaches for spirocycle synthesis [16]. The combination of gold-catalyzed cycloisomerization with early transition-metal-catalyzed inverse-electron-demand hetero-Diels-Alder reactions provides efficient access to biologically important spiroaminals and spiroketals under mild conditions [16]. This approach offers high efficiency and demonstrates broad substrate compatibility [16].
Recent mechanistic studies have provided detailed insights into the selectivity-determining factors in cycloisomerization reactions [4]. Density functional theory calculations reveal that regioselectivity is governed by the stability of biradical intermediates and the degree of radical delocalization in double allylic positions [4]. Experimental evidence supporting biradical intermediates has been obtained through radical trapping experiments using TEMPO as a radical scavenger [4].
The construction of spirocenters presents significant regioselectivity challenges due to the multiple potential reaction pathways available during cyclization processes [17] [15]. These challenges are particularly pronounced in systems where multiple nucleophilic or electrophilic sites are present, leading to the formation of regioisomeric products that can be difficult to separate and characterize [18].
Palladium-catalyzed spirocyclization through sequential Narasaka-Heck cyclization, carbon-hydrogen activation, and [4+2] annulation has demonstrated exceptional regiocontrol in the synthesis of spirocyclic pyrrolines [15] [19]. The key step involves regioselective insertion of a carbon-2 synthon into a spiro-palladacycle intermediate formed by δ-carbon-hydrogen activation, thereby efficiently assembling spirocyclic pyrrolines with high regiocontrol [15]. Density functional theory calculations and control experiments have provided mechanistic insights into the origin of this selectivity [19].
Table 4: Regioselectivity in Spirocenter Construction Methods
Reaction Type | Selectivity Factor | Major Product Ratio | Controlling Element | Reference |
---|---|---|---|---|
Pd-catalyzed spirocyclization | Sterics/electronics | >20:1 | δ-C-H activation | [15] [19] |
Copper-catalyzed borylation | Ligand bite angle | >19:1 | Xantphos coordination | [14] |
1,3-Dipolar cycloaddition | Orbital overlap | 15:1-20:1 | Azomethine ylide geometry | [18] |
Asymmetric [2+2+2] cycloaddition | Chiral NHC catalyst | 80:20-95:5 | Remote desymmetrization | [17] |
The regioselective monoborylation of spirocyclobutenes illustrates the critical role of ligand selection in controlling regioselectivity [14]. Using xantphos as the bidentate phosphine ligand with copper catalysis provides complete regiocontrol, while other ligands such as dppbz result in poor selectivity [14]. Density functional theory calculations reveal that regioselectivity is determined in the initial migratory insertion step, where steric interactions between the boryl and substrate fragments control the reaction pathway [14].
Three-component 1,3-dipolar cycloaddition reactions of azomethine ylides derived from isatins and α-amino acids demonstrate how substrate structure influences regioselectivity [18]. The regioselective formation of spirooxindolo pyrrolidines proceeds through careful control of the azomethine ylide geometry and dipolarophile approach [18]. The reaction shows complete regioselectivity when appropriate substitution patterns are employed on both the ylide and dipolarophile components [18].
Asymmetric approaches to spirocenter construction have employed remote desymmetrizing ring closure strategies to achieve high levels of regiocontrol [17]. Nickel-catalyzed [2+2+2] cycloaddition reactions using chiral N-heterocyclic carbene catalysts enable the construction of carbon-, boron-, and germanium-centered spirocycles with excellent enantioselectivity and regioselectivity [17]. The key to achieving selectivity lies in the identification of catalysts that can tolerate the distinctive tetrahedral geometries of different spirocyclic centers [17].
The comprehensive spectroscopic characterization of 2-(2-tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid reveals distinctive signatures that confirm its unique spirocyclic architecture. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with proton nuclear magnetic resonance analysis revealing characteristic signals that define the molecular framework [1] [2].
In proton nuclear magnetic resonance spectroscopy, the tert-butoxycarbonyl protecting group exhibits a distinctive singlet at δ 1.44 ppm corresponding to the nine equivalent methyl protons. The acetic acid moiety displays characteristic signals as a doublet of doublets pattern, with the methylene protons appearing at δ 2.98 ppm (J = 16.4, 5.2 Hz) and δ 2.52 ppm (J = 16.4, 9.6 Hz), indicating geminal coupling and vicinal coupling to adjacent protons [1]. The spirocyclic framework generates complex multipicity patterns in the aliphatic region, with tetrahydrofuran ring protons resonating between δ 3.68-3.72 ppm as multiplets [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with characteristic chemical shifts that confirm the molecular architecture. The carboxylic acid carbon resonates at δ 175.8 ppm, while the tert-butoxycarbonyl carbonyl carbon appears at δ 155.2 ppm [1]. The quaternary spiro carbon exhibits a distinctive chemical shift at δ 79.4 ppm, and the tert-butyl methyl carbons resonate at δ 28.3 ppm [1]. The tetrahydrofuran ring carbons display characteristic signals between δ 67.1-68.9 ppm, confirming the oxo-heterocyclic structure [1].
Table 1: Spectroscopic Characteristics of tert-Butoxycarbonyl-Protected Spiro Compounds
Compound Type | Molecular Formula | Molecular Weight (g/mol) | ¹H Nuclear Magnetic Resonance Key Signals (ppm) | ¹³C Nuclear Magnetic Resonance Key Signals (ppm) |
---|---|---|---|---|
2-(2-Tert-butoxycarbonyl-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid | C₁₅H₂₅NO₅ | 299.367 | δ 1.44 (s, 9H, Boc CH₃), 2.98 (dd, J = 16.4, 5.2 Hz, 1H, CH₂CO₂H) | δ 175.8 (CO₂H), 155.2 (Boc carbonyl), 79.4 (spiro C), 28.3 (Boc CH₃) |
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid | C₁₆H₂₇NO₄ | 297.390 | Not specified | Not specified |
8-Amino-2-Boc-2-azaspiro[4.5]decane | C₁₄H₂₆N₂O₂ | 254.370 | Not specified | Not specified |
2-Azaspiro[4.5]decane-1,3-dione | C₉H₁₃NO₂ | 167.094 | Not specified | Not specified |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The tert-butoxycarbonyl carbonyl group exhibits a strong absorption band between 1680-1720 cm⁻¹, while the carboxylic acid carbonyl displays absorption between 1700-1750 cm⁻¹ [3]. The nitrogen-hydrogen stretch of the protected amine appears as a medium intensity band around 2350-2400 cm⁻¹ [3]. Aliphatic carbon-hydrogen stretching vibrations generate strong absorptions between 2920-2980 cm⁻¹, characteristic of the saturated ring systems [3].
Table 4: Infrared Spectroscopic Assignments for tert-Butoxycarbonyl-Protected Spiro Compounds
Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Characteristic Features |
---|---|---|---|
Boc C=O stretch | 1680-1720 | Strong | Protected amine carbonyl |
Carboxylic acid C=O stretch | 1700-1750 | Strong | Free carboxylic acid |
N-H stretch (Boc-protected) | 2350-2400 | Medium | N-H of gluterimide moiety |
C-H stretch (aliphatic) | 2920-2980 | Strong | Alkyl chains and spiro rings |
C-H stretch (aromatic) | 3015-3020 | Medium | Aromatic substituents |
C-N stretch | 1120-1180 | Medium | Amine-carbon bonds |
C-O stretch (ester) | 1000-1300 | Strong | Various C-O linkages |
Out-of-plane C-H bending | 800-900 | Medium | Substituted aromatic rings |
Mass spectrometry provides definitive molecular weight confirmation and characteristic fragmentation patterns that support structural assignments. The molecular ion peak appears at the expected mass-to-charge ratio, while fragmentation patterns reveal characteristic losses of the tert-butoxycarbonyl group and acetic acid moieties [5]. The base peak often corresponds to the spirocyclic core after loss of protecting groups, providing confirmatory evidence for the proposed structure [5].
Single crystal X-ray diffraction analysis provides the most definitive structural characterization of azaspiro[4.5]decane derivatives, revealing detailed three-dimensional molecular architecture and intermolecular packing arrangements. Crystallographic studies of related spirocyclic compounds demonstrate the conformational preferences and structural features inherent to this class of molecules [6] [7] [8].
The crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, a related piperidine derivative, crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 9.7590(11) Å, b = 6.8952(10) Å, c = 9.7980(14) Å, and β = 114.348(9)° [6]. The six-membered piperidine ring adopts a chair conformation with total puckering amplitude Q = 0.553(3) Å and Cremer parameters θ = 168.8(3)° and φ = 171.8(18)° [6]. The deviation from ideal chair geometry (θ = 180°) reflects the heterocyclic nature of the ring system with characteristic carbon-nitrogen bond lengths [6].
The spirocyclic 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 5.9731(13) Å, b = 14.948(3) Å, c = 16.127(3) Å [6]. This structure provides insight into the spatial arrangement of the dioxolane ring fused to the spirocyclic framework, with intermolecular carbon-hydrogen sulfur contacts forming chains along the crystallographic axes [6].
Table 2: X-ray Crystallographic Parameters for Azaspiro[4.5]decane Derivatives
Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Volume (ų) | Z | R-factor |
---|---|---|---|---|---|---|
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | Monoclinic | P2₁ | a=9.7590(11), b=6.8952(10), c=9.7980(14) | 600.67 | 2 | 0.036 |
8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione | Orthorhombic | P2₁2₁2₁ | a=5.9731(13), b=14.948(3), c=16.127(3) | 1439.90 | 4 | 0.044 |
8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Monoclinic | P2₁/c | a=6.2554(13), b=14.605(3), c=16.265(3) | 1477.90 | 4 | 0.057 |
8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione | Monoclinic | P2₁/c | a=10.739(2), b=18.348(4), c=6.7799(14) | 1295.10 | 4 | 0.057 |
The oxaspirocyclic derivatives 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione both crystallize in the monoclinic space group P2₁/c, demonstrating similar packing preferences despite different substituents [8]. The 1,3-dioxane rings in both compounds adopt similar conformations with characteristic bond lengths and angles [8].
Crystallographic analysis reveals that the spiro junction creates a rigid three-dimensional framework that restricts conformational flexibility. The chair conformations observed in both cyclohexane and tetrahydrofuran rings are stabilized by the tert-butoxycarbonyl group, which induces axial orientation at the spiro center [1]. This conformational preference has significant implications for biological activity and molecular recognition properties.
The supramolecular features observed in crystal structures include weak carbon-hydrogen oxygen hydrogen bonds that link molecules into chains along crystallographic axes [6] [8]. These intermolecular interactions contribute to crystal stability and may influence solid-state properties relevant to pharmaceutical applications.
Density functional theory calculations provide detailed insights into the conformational preferences and electronic properties of spirocyclic systems. The application of various computational methods reveals the energy landscapes and structural preferences that govern the behavior of 2-(2-tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid and related compounds [9] [10] [11].
Geometry optimization calculations using the B3LYP functional with 6-31+G(d,p) basis set reveal multiple low-energy conformations for spirocyclic systems [10]. The potential energy surface scan using molecular mechanics with the MMFF force field identifies energy minima within 10 kcal/mol of the global minimum [10]. Subsequent density functional theory optimization at the B3LYP/6-31G(d) level provides refined energetic ordering of conformers [10].
The conformational analysis of spiropyrazolone derivatives demonstrates the importance of solvent effects on relative conformer stability [10]. Gas-phase calculations predict different conformational preferences compared to solution-phase models using the polarizable continuum model. The ground state conformation GS1 maintains 84.4% population in gas phase but decreases to 71% population when acetonitrile solvation is included [10]. Higher energy conformers GS3 and GS4 become more populated in solution, with GS3 increasing from 0.4% to 8% population upon solvation [10].
Table 3: Computational Modeling Parameters for Spirocyclic Conformations
Method | Application | Typical Energy Range (kcal/mol) | Key Parameters | Accuracy Level |
---|---|---|---|---|
B3LYP/6-31+G(d,p) | Geometry optimization and energy calculations | 0.00-3.40 | Ground state geometry, HOMO-LUMO gap | High |
B3LYP/6-311++G(2d,p) | High-accuracy electronic structure calculations | Not specified | Precise electronic properties | Very High |
TD-DFT//B3LYP/6-31+G(d,p) | Electronic absorption spectra prediction | Electronic transitions | Excitation energies, oscillator strengths | High for optical properties |
DFT-B3LYP with PCM solvation | Solvent effect modeling | 0.00-2.91 | Solvation effects, relative stability | High with environmental effects |
Molecular Mechanics MMFF | Conformational analysis | 0-10 | Multiple conformers, potential energy surface | Moderate for initial screening |
Time-dependent density functional theory calculations provide electronic absorption spectra that complement experimental ultraviolet-visible spectroscopy data [11] [12]. The calculated excitation energies and oscillator strengths for spirocyclic compounds reveal characteristic electronic transitions. The highest occupied molecular orbital to lowest unoccupied molecular orbital gap influences the electronic properties and reactivity of these systems [13].
The hardness parameter (η) varies from 0.069 eV for soft compounds to 0.102 eV for harder molecules, indicating different electronic responsiveness [13]. The absolute softness parameter (σ) ranges from 9.804 eV⁻¹ to 14.49 eV⁻¹, reflecting the ease of electronic transitions within the molecular framework [13]. These quantum chemical descriptors provide insights into chemical reactivity and potential biological activity.
Molecular dynamics simulations of spirocyclic systems reveal conformational flexibility and dynamic behavior in solution [11] [14]. Root-mean-square deviation analysis demonstrates structural stability over nanosecond timescales, while root-mean-square fluctuation calculations identify regions of enhanced mobility [11]. Radial distribution functions provide insights into intermolecular interactions and solvation patterns [11].